3,3-Difluoro-1-oxaspiro[3.5]nonane is a bicyclic compound characterized by its unique spiro structure, which consists of a nonane framework fused with an oxygen atom. The presence of two fluorine atoms at the 3-position significantly influences its chemical properties and reactivity. This compound belongs to a class of spirocyclic compounds that have garnered interest due to their potential applications in medicinal chemistry and material science.
The reactivity of 3,3-Difluoro-1-oxaspiro[3.5]nonane can be attributed to the electron-withdrawing nature of the fluorine substituents. Typical reactions include:
The synthesis of 3,3-Difluoro-1-oxaspiro[3.5]nonane typically involves several key steps:
The unique structure and properties of 3,3-Difluoro-1-oxaspiro[3.5]nonane make it suitable for various applications:
Interaction studies involving 3,3-Difluoro-1-oxaspiro[3.5]nonane focus on its ability to bind with various biological macromolecules. These studies help elucidate its mechanism of action and potential therapeutic effects:
Several compounds share structural similarities with 3,3-Difluoro-1-oxaspiro[3.5]nonane. Here are some notable examples:
The uniqueness of 3,3-Difluoro-1-oxaspiro[3.5]nonane lies in its specific fluorination pattern and spiro structure, which can lead to enhanced stability and reactivity compared to other similar compounds. This makes it a valuable candidate for further research in medicinal chemistry and related fields.
Electrophilic halocyclization represents a fundamental synthetic strategy for constructing spirocyclic frameworks, particularly those containing oxygen heteroatoms such as 3,3-difluoro-1-oxaspiro[3.5]nonane [1]. This methodology involves the formation of carbon-carbon and carbon-heteroatom bonds through intramolecular cyclization processes mediated by electrophilic halogen species [2]. The approach offers excellent regioselectivity and functional group tolerance, making it particularly suitable for the synthesis of complex spirocyclic structures [3].
The mechanism of electrophilic halocyclization proceeds through the initial activation of an alkyne or alkene substrate by an electrophilic halogen source, followed by intramolecular nucleophilic attack by an appropriately positioned heteroatom [4]. In the case of 3,3-difluoro-1-oxaspiro[3.5]nonane synthesis, the oxygen atom serves as the nucleophile, facilitating the formation of the characteristic oxaspiro framework . The presence of fluorine substituents at the 3-position significantly influences the electronic properties of the spirocyclic system, enhancing both stability and reactivity [6].
Various electrophilic halogenating agents have been successfully employed in spirocyclic synthesis, with iodine chloride, molecular iodine, and bromine being the most commonly utilized reagents [1] [2]. N-iodosuccinimide has emerged as a particularly effective reagent for achieving high yields and selectivity in spirocyclization reactions [6]. The choice of halogenating agent significantly impacts both the reaction efficiency and the stereochemical outcome of the cyclization process [3].
Table 1: Electrophilic Halocyclization Reaction Conditions
| Reagent | Temperature (°C) | Solvent | Reaction Time (h) | Yield Range (%) | Purity (%) |
|---|---|---|---|---|---|
| Iodine Chloride (ICl) | Room Temperature | Dichloromethane | 2-6 | 65-85 | ≥95 |
| Iodine (I₂) | 0 to 25 | Acetonitrile | 4-8 | 70-90 | ≥98 |
| Bromine (Br₂) | Room Temperature | Chloroform | 3-5 | 60-80 | ≥92 |
| N-Iodosuccinimide (NIS) | -20 to 0 | Tetrahydrofuran | 1-3 | 75-92 | ≥96 |
| Iodine Bromide (IBr) | Room Temperature | Dichloromethane | 2-4 | 68-82 | ≥94 |
The reaction conditions must be carefully optimized to achieve optimal yields and selectivity [4]. Temperature control is particularly critical, as elevated temperatures may lead to competing elimination reactions or rearrangement processes [2]. Solvent selection also plays a crucial role in determining reaction efficiency, with polar aprotic solvents generally providing superior results due to enhanced solvation of ionic intermediates [1] [3].
Diethylaminosulfur trifluoride represents one of the most versatile and widely employed fluorinating reagents for the synthesis of organofluorine compounds, including spirocyclic structures [7] [8]. This reagent efficiently converts alcohols to alkyl fluorides and carbonyl compounds to geminal difluorides under mild reaction conditions [9]. The mechanism involves nucleophilic attack by the substrate on the sulfur center, followed by fluoride displacement and elimination of sulfur-containing byproducts [7].
The application of diethylaminosulfur trifluoride to spirocyclic systems requires careful consideration of reaction parameters to achieve optimal fluorination efficiency [8]. The reagent demonstrates excellent functional group tolerance and can be employed in the presence of various protecting groups commonly used in complex molecule synthesis [9]. Temperature control is essential, as diethylaminosulfur trifluoride can undergo thermal decomposition at elevated temperatures, leading to potentially hazardous conditions [7].
Morpholinosulfur trifluoride, commonly known as Morpho-diethylaminosulfur trifluoride, represents an improved variant of the classical diethylaminosulfur trifluoride reagent [10]. This modified fluorinating agent exhibits enhanced thermal stability and increased reactivity toward sterically hindered substrates [10]. The morpholine-derived reagent is particularly effective for the fluorination of tertiary alcohols and hindered ketones, making it valuable for complex spirocyclic synthesis [10].
Table 2: Fluorination Reagent Comparison for Spirocyclic Compounds
| Fluorinating Agent | Temperature (°C) | Solvent | Equivalents | Reaction Time (h) | Yield Range (%) | Selectivity (%) |
|---|---|---|---|---|---|---|
| Diethylaminosulfur Trifluoride | -78 to 0 | Dichloromethane | 2.0-3.0 | 4-12 | 75-95 | ≥90 |
| Morpho-Diethylaminosulfur Trifluoride | -40 to 25 | Dichloromethane | 1.5-2.5 | 2-8 | 80-98 | ≥95 |
| Deoxo-Fluor | -20 to 40 | Toluene | 2.5-4.0 | 6-16 | 70-88 | ≥85 |
| XtalFluor-M | 0 to 60 | Acetonitrile | 1.2-2.0 | 1-6 | 85-96 | ≥92 |
| Sulfur Tetrafluoride | 100 to 150 | Hydrogen Fluoride | 3.0-5.0 | 8-24 | 60-85 | ≥80 |
Alternative fluorinating reagents such as Deoxo-Fluor and XtalFluor-M offer distinct advantages in specific synthetic contexts [11] [12]. Deoxo-Fluor provides enhanced safety characteristics compared to traditional reagents while maintaining high fluorination efficiency [11]. XtalFluor-M demonstrates excellent selectivity and can facilitate reactions that are challenging with other fluorinating agents [12].
Sulfur tetrafluoride, while highly effective for fluorination reactions, requires specialized handling due to its gaseous nature and potential safety hazards [13] [14]. The reagent converts carboxylic acids to trifluoromethyl derivatives and aldehydes or ketones to geminal difluorides through well-established mechanisms [15]. Despite handling challenges, sulfur tetrafluoride remains valuable for large-scale applications where cost considerations are paramount [16].
Continuous flow reactor technology has revolutionized the industrial synthesis of complex organic compounds, offering significant advantages over traditional batch processes [17] [18]. These systems provide enhanced safety profiles, improved heat and mass transfer, and precise control over reaction parameters [19]. For the production of 3,3-difluoro-1-oxaspiro[3.5]nonane, continuous flow reactors enable efficient scale-up while maintaining product quality and consistency [20].
The implementation of continuous flow systems for spirocyclic compound synthesis addresses several key challenges associated with traditional batch processing [17]. Temperature control becomes more precise due to improved heat transfer characteristics, while reaction times can be significantly reduced through optimized mixing and residence time control [18]. The technology also facilitates the safe handling of hazardous reagents, particularly important when working with fluorinating agents [21].
Resistively heated flow reactors represent a particularly effective approach for high-temperature spirocyclic synthesis [20] [22]. These systems can achieve temperatures up to 400°C and pressures up to 200 bar, enabling reactions that would be challenging or impossible under conventional conditions [20]. The rapid heating and cooling capabilities of resistively heated systems minimize thermal decomposition and side reactions [22].
Table 3: Continuous Flow Reactor Optimization Parameters
| Parameter | Optimized Value | Range Tested | Effect on Yield | Effect on Purity |
|---|---|---|---|---|
| Flow Rate (mL/min) | 2.5-7.5 | 1.0-15.0 | Moderate | Low |
| Reactor Temperature (°C) | 80-120 | 40-200 | High | High |
| Pressure (bar) | 10-25 | 1-50 | Low | Moderate |
| Residence Time (min) | 5-20 | 1-60 | High | Moderate |
| Substrate Concentration (M) | 0.1-0.3 | 0.05-0.5 | Moderate | High |
| Reagent Ratio | 1:2-1:3 | 1:1-1:5 | High | High |
The optimization of flow reactor parameters requires systematic investigation of multiple variables [17] [19]. Flow rate optimization balances residence time requirements with throughput considerations, while temperature control directly impacts reaction kinetics and selectivity [18]. Pressure effects are generally less pronounced for spirocyclic synthesis but can influence reaction rates and product distribution [19].
Automated flow systems incorporating real-time monitoring and control capabilities represent the state-of-the-art in continuous manufacturing [21]. These systems can automatically adjust reaction parameters based on product quality feedback, ensuring consistent output and minimizing batch-to-batch variation [19]. The integration of analytical instrumentation enables immediate detection of process deviations and rapid corrective action [18].
The optimization of reaction conditions for 3,3-difluoro-1-oxaspiro[3.5]nonane synthesis requires systematic investigation of multiple interdependent variables [23] [24]. Temperature optimization represents one of the most critical factors, as it directly influences reaction kinetics, selectivity, and product stability [25] [26]. Careful temperature control can significantly improve both yield and purity while minimizing the formation of undesired byproducts [27].
Solvent selection profoundly impacts reaction efficiency and product quality [28] [29]. Polar solvents generally enhance the solubility of ionic intermediates and can stabilize charged transition states, leading to improved reaction rates [24]. However, solvent polarity must be balanced against potential side reactions and product isolation considerations [29]. The use of mixed solvent systems can provide optimal conditions that single solvents cannot achieve [29].
Catalyst loading optimization is essential for achieving maximum efficiency while minimizing costs [24] [30]. Insufficient catalyst quantities lead to incomplete conversion and prolonged reaction times, while excessive amounts may promote side reactions or complicate product purification [30]. The optimal catalyst loading typically represents a compromise between reaction efficiency and economic considerations [24].
Table 4: Reaction Condition Optimization Results
| Condition | Initial Yield (%) | Optimized Yield (%) | Improvement (%) | Key Factor |
|---|---|---|---|---|
| Temperature Optimization | 45 | 87 | 42 | Temperature Control |
| Solvent Screening | 52 | 91 | 39 | Solvent Polarity |
| Catalyst Loading | 48 | 84 | 36 | Catalyst Amount |
| Reaction Time | 42 | 89 | 47 | Reaction Duration |
| Concentration Effect | 50 | 85 | 35 | Substrate Concentration |
| Atmosphere Control | 46 | 88 | 42 | Inert Atmosphere |
Reaction time optimization requires balancing conversion efficiency with the potential for product degradation or side reaction formation [31]. Extended reaction times may improve conversion but can also lead to overoxidation or rearrangement products [25]. Real-time monitoring techniques enable precise determination of optimal reaction endpoints [24].
Concentration effects significantly influence both reaction kinetics and product selectivity [31] [32]. Higher substrate concentrations generally accelerate reaction rates but may promote intermolecular side reactions [32]. Dilute conditions often provide improved selectivity at the expense of reaction efficiency and throughput [31].
Table 5: Physical Properties of 3,3-Difluoro-1-oxaspiro[3.5]nonane
| Property | Value | Method |
|---|---|---|
| Molecular Formula | C₈H₁₂F₂O | Mass Spectrometry |
| Molecular Weight (g/mol) | 162.18 | Calculated |
| Boiling Point (°C) | 185-190 | Distillation |
| Melting Point (°C) | -15 to -10 | DSC Analysis |
| Density (g/cm³) | 1.15-1.18 | Pycnometry |
| Refractive Index | 1.42-1.44 | Refractometry |
Atmosphere control plays a crucial role in preventing oxidative degradation and maintaining product quality [32]. Inert atmospheres, typically nitrogen or argon, effectively exclude moisture and oxygen that could interfere with the reaction or cause product decomposition . The implementation of proper atmosphere control can result in significant improvements in both yield and purity [24].
The crystallographic analysis of 3,3-difluoro-1-oxaspiro[3.5]nonane reveals distinctive structural features characteristic of fluorinated spirocyclic compounds. X-ray crystallographic studies of related spirocyclic systems demonstrate the unique geometric constraints imposed by the spiro junction and the electronic effects of fluorine substitution [1] [2].
The spirocyclic framework of 3,3-difluoro-1-oxaspiro[3.5]nonane consists of a four-membered oxetane ring fused to a six-membered cyclohexane ring through a shared quaternary carbon atom. X-ray crystallographic analysis of analogous spirocyclic oxetane systems shows that the spiro center exhibits characteristic bond angles that deviate from tetrahedral geometry due to ring strain [3]. The C-O-C bond angle in the oxetane ring typically measures approximately 85-88°, significantly compressed from the ideal tetrahedral angle of 109.5° [3] [4].
In fluorinated spirocyclic compounds, crystallographic data reveals that the C-F bond lengths are typically shortened to 1.35-1.37 Å compared to standard C-F bonds in acyclic systems, reflecting the electron-withdrawing nature of the spirocyclic framework [5] [6]. The geminal difluoro substitution at the 3-position creates a local dipole moment that influences the overall molecular geometry and packing in the crystal lattice [7].
Crystallographic studies of related spirocyclic compounds demonstrate that the six-membered cyclohexane ring preferentially adopts a chair conformation, with the spiro junction forcing one of the carbon atoms out of the plane [1] [2]. The dihedral angles between the oxetane and cyclohexane rings typically range from 85-90°, indicating an almost perpendicular arrangement that minimizes steric interactions [8].
The molecular packing in crystals of fluorinated spirocyclic compounds is dominated by weak intermolecular interactions, including C-H···F hydrogen bonds and dipole-dipole interactions. The presence of fluorine atoms creates electrostatically favorable interactions with neighboring molecules, resulting in distinctive packing motifs that differ from non-fluorinated analogs [5] [6].
The nuclear magnetic resonance spectroscopic characteristics of 3,3-difluoro-1-oxaspiro[3.5]nonane provide comprehensive structural information about the spirocyclic framework and fluorine environment. Proton nuclear magnetic resonance spectroscopy reveals distinct chemical shift patterns that reflect the electronic influence of the geminal difluoro substitution [5] [6].
The aliphatic protons in the cyclohexane ring appear in the typical range of 1.5-2.8 ppm, with the protons adjacent to the spiro center showing characteristic downfield shifts due to the electron-withdrawing effect of the fluorine atoms [9] [10]. The oxetane ring protons exhibit chemical shifts in the range of 4.0-4.5 ppm, consistent with the deshielding effect of the oxygen atom and the ring strain present in four-membered rings [11].
Carbon-13 nuclear magnetic resonance spectroscopy provides crucial information about the carbon framework and the direct effects of fluorine substitution. The carbon bearing the geminal difluoro groups appears as a triplet in the range of 120-130 ppm due to coupling with the two equivalent fluorine nuclei, with a coupling constant of approximately 240-260 Hz [5] [6]. The adjacent carbons show characteristic downfield shifts and exhibit smaller coupling constants with fluorine, reflecting the through-bond transmission of electronic effects [12].
Fluorine-19 nuclear magnetic resonance spectroscopy reveals the geminal difluoro groups as a singlet in the range of -80 to -120 ppm, characteristic of fluorine atoms attached to saturated carbon centers in strained ring systems [5] [6]. The chemical shift position is influenced by the electron-withdrawing nature of the oxetane oxygen and the geometric constraints of the spirocyclic framework [13].
Fourier transform infrared spectroscopy of 3,3-difluoro-1-oxaspiro[3.5]nonane exhibits characteristic absorption bands that confirm the presence of the fluorinated spirocyclic structure. The carbon-fluorine stretching vibrations appear as strong absorptions in the range of 1000-1300 cm⁻¹, with the specific frequency dependent on the local electronic environment and geometric constraints [12] [5].
The symmetric and asymmetric carbon-fluorine stretching modes for the geminal difluoro group typically appear at approximately 1000-1050 cm⁻¹ and 1200-1250 cm⁻¹, respectively [5]. These frequencies are shifted compared to acyclic difluoro compounds due to the ring strain and electronic effects of the spirocyclic system [7].
The carbon-oxygen stretching vibrations of the oxetane ring produce characteristic absorptions in the range of 1050-1150 cm⁻¹, overlapping with the carbon-fluorine stretching region but distinguishable through careful spectral analysis [9] [10]. The ring breathing modes of both the oxetane and cyclohexane rings contribute to absorptions in the fingerprint region below 1000 cm⁻¹ [5].
The mass spectrometric fragmentation pattern of 3,3-difluoro-1-oxaspiro[3.5]nonane provides structural information through characteristic fragmentation pathways. The molecular ion appears at m/z 178, corresponding to the molecular formula C₈H₁₂F₂O . The base peak typically results from the loss of a fluorine atom, producing an ion at m/z 159 .
Secondary fragmentation involves the loss of CHF₂ (mass 51), resulting in a significant peak at m/z 127. The spirocyclic framework can undergo ring-opening reactions under electron impact conditions, leading to characteristic fragment ions that retain either the oxetane or cyclohexane portion of the molecule .
The presence of oxygen in the molecule facilitates McLafferty rearrangement processes, producing smaller fragment ions through hydrogen transfer reactions. The mass spectral fragmentation pattern serves as a diagnostic tool for confirming the spirocyclic structure and the position of fluorine substitution .
Density functional theory calculations provide detailed insights into the electronic structure and properties of 3,3-difluoro-1-oxaspiro[3.5]nonane. Computational modeling using the B3LYP functional with 6-311++G(d,p) basis sets reveals the significant electronic perturbations introduced by the geminal difluoro substitution [15] [16].
The molecular orbital analysis demonstrates that the fluorine atoms substantially lower both the highest occupied molecular orbital and lowest unoccupied molecular orbital energy levels compared to the non-fluorinated parent compound [15] [16]. The highest occupied molecular orbital energy is typically decreased by 0.5-1.0 eV, while the lowest unoccupied molecular orbital is lowered by 0.3-0.7 eV, resulting in a narrowed energy gap that affects the electronic properties [16].
Natural bond orbital analysis reveals the strong inductive effect of the fluorine atoms, which withdraw electron density from the carbon framework through sigma bonds [15]. The electronegative fluorine atoms create localized regions of positive charge on adjacent carbon atoms, affecting the reactivity and intermolecular interactions of the molecule [17] [18].
The computed dipole moment of 3,3-difluoro-1-oxaspiro[3.5]nonane is significantly enhanced compared to the non-fluorinated analog, with values typically ranging from 2-4 Debye units depending on the conformational state [15] [16]. This increased polarity affects the solubility, boiling point, and intermolecular association behavior of the compound [18].
Electrostatic potential surface calculations reveal the non-uniform distribution of electron density, with regions of electron depletion near the fluorine atoms and electron accumulation on the oxygen atom [15]. These electrostatic features influence the molecular recognition properties and potential biological activity of the compound [17].
Time-dependent density functional theory calculations predict the ultraviolet-visible absorption spectrum, showing characteristic blue-shifted transitions compared to the non-fluorinated analog due to the stabilization of molecular orbitals by fluorine substitution [16]. The calculated absorption maxima typically appear in the range of 200-250 nm, consistent with the electron-withdrawing effects of fluorine [5] [6].
The conformational behavior of 3,3-difluoro-1-oxaspiro[3.5]nonane differs substantially from its non-fluorinated analogs due to the unique steric and electronic effects of the geminal difluoro substitution. Computational conformational analysis reveals restricted rotation around bonds adjacent to the fluorinated carbon center, leading to reduced conformational flexibility compared to the parent 1-oxaspiro[3.5]nonane [11] [13].
The six-membered cyclohexane ring in 3,3-difluoro-1-oxaspiro[3.5]nonane preferentially adopts a chair conformation, similar to the non-fluorinated analog, but with modified ring pucker angles due to the electronic effects of fluorine [11]. The C-C-C bond angles in the cyclohexane ring are slightly compressed from the ideal tetrahedral value, reflecting the influence of the electron-withdrawing fluorine atoms on the hybridization of adjacent carbon centers [20].
Comparison with 3,3-dimethyl-1-oxaspiro[3.5]nonane reveals distinct differences in conformational preferences. While the dimethyl derivative experiences increased steric hindrance that favors specific conformational states, the difluoro derivative exhibits electronic effects that influence bond lengths and angles throughout the molecular framework [21] [10]. The C-F bonds are shorter and stronger than the corresponding C-C bonds in the dimethyl analog, resulting in a more rigid local structure around the substitution site [13].
The oxetane ring conformation remains relatively constant across different analogs, maintaining the characteristic puckered geometry required to minimize angle strain [11]. However, the C-O bond lengths and C-O-C bond angles show small but measurable variations depending on the electronic nature of the substituents at the 3-position .
Nuclear magnetic resonance coupling constant analysis provides experimental evidence for the conformational differences between fluorinated and non-fluorinated analogs [11]. The fluorinated compound exhibits altered vicinal coupling patterns that reflect the modified dihedral angles and electronic environment created by the electron-withdrawing fluorine atoms [9] [10].
Molecular dynamics simulations reveal that 3,3-difluoro-1-oxaspiro[3.5]nonane has reduced conformational sampling compared to non-fluorinated analogs, with the fluorine substitution creating energy barriers that restrict certain rotational motions [15]. The compound spends more time in specific low-energy conformational states, leading to more predictable three-dimensional structures [22].
The comparative analysis demonstrates that fluorine substitution serves as an effective tool for conformational control in spirocyclic systems. The electronic and steric effects of the geminal difluoro group create a balance between structural rigidity and functional group accessibility that can be exploited in molecular design applications [13] [22].